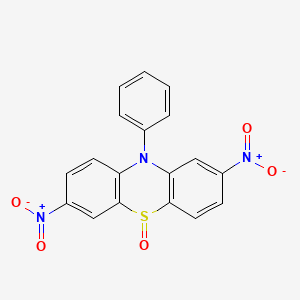
6,10,14-Trimethylpentadec-6-EN-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,10,14-Trimethylpentadec-6-EN-2-one is an organic compound with the molecular formula C18H34O. It is a ketone with a long aliphatic chain and three methyl groups attached at positions 6, 10, and 14. This compound is known for its distinctive odor and is often used in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethylpentadec-6-EN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as farnesol or its derivatives.
Oxidation: Farnesol is oxidized to form farnesal, which is then further oxidized to farnesyl acetone.
Hydrogenation: Farnesyl acetone undergoes partial hydrogenation to introduce the desired double bond at the 6th position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of farnesol are oxidized using industrial oxidizing agents.
Catalytic Hydrogenation: The hydrogenation step is carried out using catalysts such as palladium or platinum to ensure selective hydrogenation.
Purification: The final product is purified using distillation or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
6,10,14-Trimethylpentadec-6-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
6,10,14-Trimethylpentadec-6-EN-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Widely used in the fragrance industry due to its pleasant odor.
作用机制
The mechanism of action of 6,10,14-Trimethylpentadec-6-EN-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the double bond and the ketone group allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
6,10,14-Trimethylpentadecan-2-one: Similar structure but lacks the double bond.
Farnesyl acetone: A precursor in the synthesis of 6,10,14-Trimethylpentadec-6-EN-2-one.
Hexahydrofarnesyl acetone: Another related compound with a fully saturated aliphatic chain.
Uniqueness
This compound is unique due to the presence of the double bond at the 6th position, which imparts distinct chemical and physical properties. This structural feature differentiates it from its fully saturated counterparts and influences its reactivity and applications.
属性
CAS 编号 |
64667-26-1 |
|---|---|
分子式 |
C18H34O |
分子量 |
266.5 g/mol |
IUPAC 名称 |
6,10,14-trimethylpentadec-6-en-2-one |
InChI |
InChI=1S/C18H34O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h12,15-16H,6-11,13-14H2,1-5H3 |
InChI 键 |
CMVDSPBQPDSBRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCC=C(C)CCCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
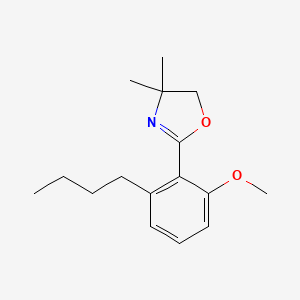

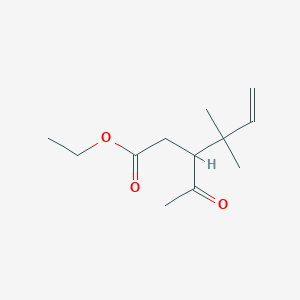
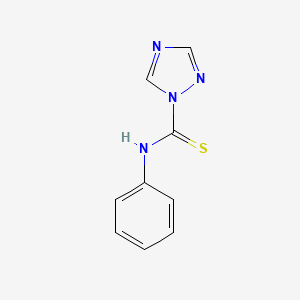

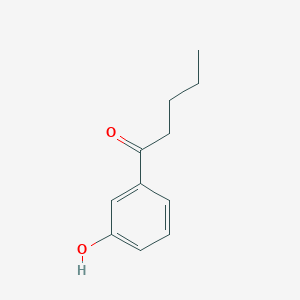
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)

